molecular formula C25H17FN2O2 B591270 Fub-PB-22 CAS No. 1800098-36-5

Fub-PB-22

Cat. No. B591270
M. Wt: 396.421
InChI Key: ROHVURVXAOMRJY-UHFFFAOYSA-N
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Description

FUB-PB-22, also known as QUFUBIC, is a synthetic cannabinoid that falls under the category of analytical reference standard compounds . It is an indole-based synthetic cannabinoid and a potent agonist of the CB1 receptor . FUB-PB-22 is a derivative of PB-22 where the pentyl side chain is replaced with a 4-fluorobenzyl group .


Synthesis Analysis

The synthesis of FUB-PB-22 involves traditional medicinal chemistry strategies such as molecular hybridization, bioisosteric replacement, and scaffold hopping . The 4-fluorobenzyl analogs of PB-22 and CBL-018, FUB-PB-22 demonstrated high affinity for CB1 .


Molecular Structure Analysis

FUB-PB-22 has a molecular formula of C25H17FN2O2 and an average mass of 396.413 Da . It is a derivative of PB-22 in which the pentyl side chain is replaced by a 4-fluorobenzyl group .


Chemical Reactions Analysis

FUB-PB-22 is rapidly metabolized in human liver microsomes with half-lives of 12.4 and 11.5 min . In human hepatocyte samples, seven metabolites were identified for both compounds, generated by ester hydrolysis and further hydroxylation and/or glucuronidation .


Physical And Chemical Properties Analysis

FUB-PB-22 has a density of 1.3±0.1 g/cm3, a boiling point of 621.5±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It also has an enthalpy of vaporization of 92.1±3.0 kJ/mol and a flash point of 329.7±28.7 °C .

Scientific Research Applications

  • Metabolism in Human Hepatocytes and Urine Specimens : A study by Diao et al. (2016) identified seven metabolites of FUB-PB-22 in human hepatocyte samples and urine specimens. These metabolites were primarily generated through ester hydrolysis, followed by hydroxylation and/or glucuronidation. The study suggested M6 (hydroxylated FBI-COOH) and M7 (FBI-COOH) as suitable urinary markers for detecting FUB-PB-22 intake.

  • Discrimination Between Closely Related Synthetic Cannabinoids : Research by Smolianitski-Fabian et al. (2018) employed cold-electron ionization (cold-EI) mass spectrometry to differentiate between closely related synthetic cannabinoids, including FUB-PB-22. This method enhanced the identification of molecular ions, providing a more accurate discrimination of structurally similar substances.

  • Clinical Toxicity of Synthetic Cannabinoid Receptor Agonists : A study by Hill et al. (2018) synthesized and identified FUB-PB-22 in plasma and urine samples from patients presenting with severe toxicity after suspected novel psychoactive substance (NPS) use. The clinical features observed included agitation, reduced consciousness, acidosis, and hallucinations, among others.

Safety And Hazards

FUB-PB-22 is a controlled substance in several countries including Germany, Japan, China, and Sweden . It has been associated with severe toxicity, including agitation, aggression, reduced consciousness, acidosis, hallucinations, paranoid features, tachycardia, hypertension, raised creatine kinase, and seizures .

Future Directions

The emergence of novel psychoactive substances (NPS), particularly synthetic cannabinoid receptor agonists (SCRAs), has involved hundreds of potentially harmful chemicals in a highly dynamic international market challenging users’, clinicians’, and regulators’ understanding of what circulating substances are causing harm . The future direction in this field would likely involve the development of more sophisticated detection and analysis methods to keep up with the rapidly changing landscape of synthetic cannabinoids.

properties

IUPAC Name

quinolin-8-yl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN2O2/c26-19-12-10-17(11-13-19)15-28-16-21(20-7-1-2-8-22(20)28)25(29)30-23-9-3-5-18-6-4-14-27-24(18)23/h1-14,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHVURVXAOMRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)OC4=CC=CC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016909
Record name 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fub-PB-22

CAS RN

1800098-36-5
Record name 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1800098-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FUB-PB-22
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800098365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUB-PB-22
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS46154N3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
261
Citations
X Diao, KB Scheidweiler, A Wohlfarth, S Pang… - The AAPS journal, 2016 - Springer
… by investigating FDU-PB-22 and FUB-PB-22 metabolism in human hepatocytes and confirm … the polarity of FUB-PB-22. The predicted logD4 values of FDU-PB-22 and FUB-PB-22 were …
Number of citations: 69 link.springer.com
LHJ Richter, HH Maurer, MR Meyer - Toxicology Letters, 2017 - Elsevier
… acid after ester hydrolysis of FUB-PB-22 (M7) and the … or reported in literature for FUB-PB-22 in PHH incubations or … = carboxylic acid after ester hydrolysis of FUB-PB-22, * = m/z and …
Number of citations: 56 www.sciencedirect.com
E Kohyama, T Chikumoto, H Tada, K Kitaichi, T Ito - Forensic Toxicology, 2017 - Springer
… This problem is encountered not only in case of EI-MS-aided structural differentiation of other regioisomeric quinolinyl or isoquinolinyl ester indoles of PB-22, BB-22, and FUB-PB-22, …
Number of citations: 15 link.springer.com
СС Катаев, ОН Дворская - Бутлеровские сообщения, 2013 - elibrary.ru
… The identification of FUB-PB-22 metabolites in the urine … FUB-PB-22 metabolite derivatives are described. A conclusion is made about analytical significance of metabolites FUB-PB-22, …
Number of citations: 6 elibrary.ru
S Jones, AL Yarbrough, A Shoeib, JM Bush… - Xenobiotica, 2019 - Taylor & Francis
Recently, there has been a rise in abuse of synthetic cannabinoids (SCBs). The consumption of SCBs results in various effects and can induce toxic reactions, including paranoia, …
Number of citations: 3 www.tandfonline.com
S Kaneko - Forensic toxicology, 2017 - Springer
… After 5F-PB-22 was banned, several derivatives of 5F-PB-22, such as FUB-PB-22 and NM-2201 (Fig. 2b) appeared and were used in 2014. Although these SCs were involved in a …
Number of citations: 40 link.springer.com
MB Gatch, MJ Forster - Psychopharmacology, 2018 - Springer
… FUB-PB-22 produced a peak that nearly reached full substitution, … Both FUB-PB-22 and RCS-4 produced a wide range of … 12 was reported for the FUB-PB-22 data in the present study. …
Number of citations: 9 link.springer.com
SL Hill, M Dunn, C Cano, SJ Harnor… - Clinical …, 2018 - academic.oup.com
… To investigate this expectation, we synthesized 2 indole (FUB-PB-22, NM-2201) and 3 indazole (FUB-NPB-22, 5F-NPB-22, 5F-SDB-005) carboxylate SCRAs that were commercially …
Number of citations: 22 academic.oup.com
E Smolianitski‐Fabian, E Cohen… - Drug testing and …, 2018 - Wiley Online Library
… The current method was demonstrated to discriminate pairs of closely related SCs: FUB-PB-22 and FDU-PB-22, and 5F–PB-22 and NM-2201. In addition, the dependence of the …
N Uchiyama, Y Shimokawa, M Kawamura… - Forensic …, 2014 - Springer
… In the LC–MS and GC–MS analyses, unknown peaks 7 and 8 were detected with FUB-PB-22 (1) in product D (Fig. 5a, b, g). Peaks 7 and 8 were identified as synthetic cannabinoids AB-…
Number of citations: 133 link.springer.com

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